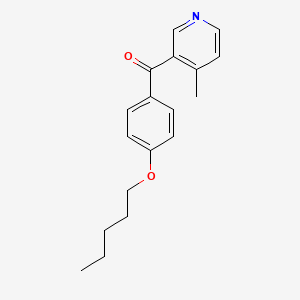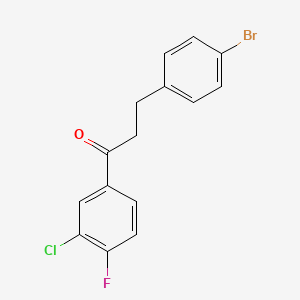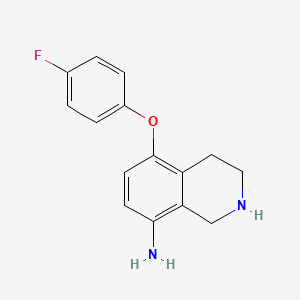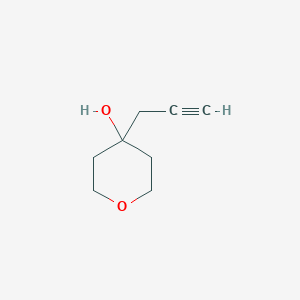![molecular formula C11H13N3S2 B1531275 1-[4-(噻吩-2-基)-1,3-噻唑-2-基]哌嗪 CAS No. 1082363-07-2](/img/structure/B1531275.png)
1-[4-(噻吩-2-基)-1,3-噻唑-2-基]哌嗪
描述
“1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine” is a compound that belongs to the class of organic compounds known as N-acylpiperidines . These are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group linked to the nitrogen atom of a piperidine .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine”, often involves heterocyclization of various substrates . A notable synthetic method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another synthesis method involves a palladium-mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .科学研究应用
抗癌活性
对包括哌嗪取代基化合物的多官能取代 1,3-噻唑的研究表明,在包括肺癌、肾癌、中枢神经系统癌、卵巢癌、前列腺癌、乳腺癌、上皮癌、白血病和黑色素瘤在内的各种癌细胞系中具有显着的抗癌活性 (Turov,2020 年)。
抗菌和抗脲酶活性
对含有不同杂环核(包括 1,3-噻唑)的乙基 4-氨基-2-氟苯基哌嗪-1-羧酸酯的研究表明,一些衍生物对各种微生物具有良好至中等的抗菌活性,其中两种化合物表现出抗脲酶活性 (Başoğlu 等人,2013 年)。
新型 1,3,4-噻二唑酰胺衍生物
含有哌嗪的新型 1,3,4-噻二唑酰胺衍生物的合成对稻瘟病菌表现出抑制作用,表明具有开发植物保护剂的潜力 (Xia,2015 年)。
抗抑郁和抗焦虑活性
合成并测试了一系列衍生物,包括 1-{[3-(呋喃-2-基)-5-取代苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪化合物,在动物模型中显示出显着的抗抑郁和抗焦虑活性 (Kumar 等人,2017 年)。
抗菌剂
与 1-吡啶-2-基-哌嗪相连的噻唑烷酮衍生物被合成出来,并对各种细菌和真菌菌株表现出相当大的抗菌活性,表明它们作为新型抗菌剂的潜力 (Patel 等人,2012 年)。
作用机制
Target of Action
Compounds with similar structures, such as piperazine and thiophene-based thiazolidinones, have been reported to exhibit antimicrobial activity . These compounds have shown excellent antibacterial efficacy against Pseudomonas aeruginosa and Staphylococcus aureus . Therefore, it is plausible that 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine may also target bacterial cells.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the bacterial cell structure and function . The compound may interfere with essential bacterial processes, leading to cell death.
Biochemical Pathways
Similar compounds have been found to disrupt bacterial cell wall synthesis and protein production . This disruption can lead to cell death and prevent the spread of the bacteria.
Pharmacokinetics
Similar compounds have been found to be metabolized in liver microsomes, suggesting that they may be metabolized in the liver and excreted through the kidneys .
Result of Action
Similar compounds have been found to cause cell death in bacteria, suggesting that this compound may also have bactericidal effects .
Action Environment
The action, efficacy, and stability of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine may be influenced by various environmental factors. For instance, the compound’s stability may be affected by light and temperature . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or chemicals.
生化分析
Biochemical Properties
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine on cells are diverse. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. This modulation can lead to changes in gene expression and metabolic activity, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, it may undergo biotransformation, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via organic cation transporters or bind to plasma proteins, affecting its bioavailability and distribution .
Subcellular Localization
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
2-piperazin-1-yl-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-2-10(15-7-1)9-8-16-11(13-9)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYSTIBPOZFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)

![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
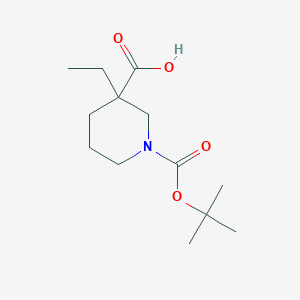
![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
